4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid moiety linked to a substituted phenyl group through a cyanopropenoyl linkage, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the substituted phenyl group:
Cyanopropenoyl linkage formation: The substituted phenyl group is then reacted with acrylonitrile under specific conditions to form the cyanopropenoyl linkage.
Amidation reaction: The resulting intermediate is then reacted with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyanopropenoyl linkage can be reduced to form a propyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[[(Z)-3-(5-chloro-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.
Reduction: Formation of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-propylamino]benzoic acid.
Substitution: Formation of 4-[[(Z)-3-(5-methoxy-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.
Scientific Research Applications
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(Z)-3-(5-chloro-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
- 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-propylamino]benzoic acid
- 4-[[(Z)-3-(5-methoxy-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Uniqueness
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chlorine substituents, along with the cyanopropenoyl linkage, make it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBZVDERVUQCG-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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